molecular formula C12H17N3O3S B2744425 N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide CAS No. 2034425-48-2

N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide

Cat. No. B2744425
CAS RN: 2034425-48-2
M. Wt: 283.35
InChI Key: SXXAQINXQCTYOF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide” is complex, involving several functional groups. The carboxamide group, denoted by the structure RC(=O)NR’2, is a key component . The compound also contains a cyclopentyl group (a five-membered ring), an azetidine group (a three-membered ring), and a 2,4-dioxothiazolidin group.

Scientific Research Applications

Anti-Tubercular Activity

This compound has been investigated for its potential as an anti-tubercular agent . Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range . This suggests that the compound and its derivatives could be valuable in the development of new treatments for tuberculosis, particularly in cases where resistance to current medications is an issue.

Benzodiazepine Derivative Synthesis

The compound’s structure is conducive to the synthesis of benzodiazepine derivatives . These derivatives are important for their wide range of pharmacological applications, including their use as tranquilizers . The ability to create new benzodiazepine derivatives from this compound could lead to the development of new medications with improved efficacy and safety profiles.

Anti-Alzheimer’s Research

Derivatives of this compound have been explored for their potential in anti-Alzheimer’s disease applications. The benzamide derivatives show promise as candidates for anti-Alzheimer’s activity, providing a new avenue for the development of treatments for this debilitating condition .

Anti-Fatigue Applications

In addition to anti-Alzheimer’s potential, these derivatives have also been studied for their anti-fatigue properties . This suggests that they could be used to develop treatments that help alleviate fatigue, which is a common symptom in various chronic conditions .

Anti-Urease Activity

The compound has shown potential in the development of anti-urease agents . Urease is an enzyme that can contribute to the pathogenesis of certain diseases, and inhibitors of this enzyme could be beneficial in treating conditions such as peptic ulcers caused by Helicobacter pylori .

Antioxidant Properties

Research has indicated that derivatives of this compound may possess antioxidant properties . Antioxidants are crucial in protecting the body from oxidative stress, which is implicated in the aging process and many diseases. The development of new antioxidants from this compound could have significant health benefits .

properties

IUPAC Name

N-cyclopentyl-3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c16-10-7-19-12(18)15(10)9-5-14(6-9)11(17)13-8-3-1-2-4-8/h8-9H,1-7H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXAQINXQCTYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide

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